![molecular formula C23H29N3O5S B2635652 N-(4-(N-(5-乙基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶杂环-7-基)磺酰胺)苯基)异丁酰胺 CAS No. 921909-41-3](/img/structure/B2635652.png)
N-(4-(N-(5-乙基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶杂环-7-基)磺酰胺)苯基)异丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide” is a complex organic compound. It contains a benzo[b][1,4]oxazepine ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely distributed in nature and are key components of many natural and synthetic therapeutic agents .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzo[b][1,4]oxazepine ring and the attachment of the sulfamoyl and isobutyramide groups. Sulfonamides, such as this compound, are a significant class of compounds in medicinal chemistry .Molecular Structure Analysis
The molecular structure analysis of this compound would involve understanding the arrangement of atoms and the types of bonds between them. The benzo[b][1,4]oxazepine ring system is a key structural feature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include factors like its solubility, stability, and reactivity. These properties can often be predicted based on the compound’s structure and functional groups .科学研究应用
合成和结构研究
一项关于合成苯并咪唑连接的恶杂环杂环杂化物(包括结构与 N-(4-(N-(5-乙基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶杂环-7-基)磺酰胺)苯基)异丁酰胺 相似的化合物)的研究显示出良好至极好的产率。这些化合物使用 X 射线衍射和密度泛函理论 (DFT) 进行分析,结果表明与它们的分子结构一致。计算了电荷分布和亲电和亲核反应性区域,显示出非线性光学 (NLO) 特性和在 NLO 领域中的应用潜力 (Almansour 等,2016)。
环加成反应
另一项研究重点是合成新的 1,3-恶杂环衍生物,其结构与所讨论的化合物相关。这些衍生物是通过 [2+5] 环加成反应获得的。恶杂环衍生物已显示出多种生物活性,例如抗菌特性和酶抑制,表明在生物和临床领域具有广泛的潜在应用 (Abood 等,2012)。
光物理性质
2017 年,对与所讨论的化合物结构相关的二甲基 3-(2-溴苯基)二苯并[b,f]吡咯并[1,2-d][1, 4]恶杂环-1,2-二羧酸及其类似物进行了一项研究。这项研究揭示了在二氯甲烷中具有强蓝色发射的独特吡咯稠合二苯并[b,f][1, 4]恶杂环的形成,暗示了在光物理和材料科学领域的潜在应用 (Petrovskii 等,2017)。
作用机制
Target of Action
Many bioactive compounds work by interacting with specific proteins in the body, such as enzymes or receptors. These proteins are often referred to as the compound’s “targets”. The compound may inhibit or activate the function of its targets, leading to changes in cellular processes .
Mode of Action
The compound typically interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The specific mode of action depends on the compound’s chemical structure and the nature of its targets .
Biochemical Pathways
The interaction between the compound and its targets can affect various biochemical pathways. For example, if the compound inhibits an enzyme that is crucial for a certain metabolic pathway, this pathway may be slowed down or stopped .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (often abbreviated as ADME). Factors such as the compound’s solubility, stability, and size can affect its pharmacokinetics .
Result of Action
The ultimate effects of the compound depend on the roles of its targets and the biochemical pathways it affects. For example, if the compound targets a receptor involved in pain sensation, it may have analgesic effects .
Action Environment
Various environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH and temperature can affect the compound’s stability and its interactions with its targets .
属性
IUPAC Name |
N-[4-[(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-6-26-19-13-17(9-12-20(19)31-14-23(4,5)22(26)28)25-32(29,30)18-10-7-16(8-11-18)24-21(27)15(2)3/h7-13,15,25H,6,14H2,1-5H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQGDAJXLIGSDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。